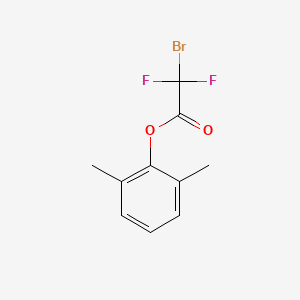
2,6-Dimethylphenyl 2-bromo-2,2-difluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylphenyl 2-bromo-2,2-difluoroacetate is an organic compound with the molecular formula C10H9BrF2O2 It is a derivative of phenyl acetate, where the phenyl ring is substituted with two methyl groups at the 2 and 6 positions, and the acetate group is substituted with bromine and two fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylphenyl 2-bromo-2,2-difluoroacetate typically involves the reaction of 2,6-dimethylphenol with 2-bromo-2,2-difluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Reactants: 2,6-dimethylphenol and 2-bromo-2,2-difluoroacetyl chloride.
Solvent: Anhydrous dichloromethane.
Base: Pyridine.
Temperature: Room temperature.
Reaction Time: Several hours.
The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation under reduced pressure to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylphenyl 2-bromo-2,2-difluoroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted phenyl acetates.
Hydrolysis: 2,6-Dimethylphenyl 2,2-difluoroacetic acid.
Reduction: 2,6-Dimethylphenyl 2,2-difluoroethanol.
Aplicaciones Científicas De Investigación
2,6-Dimethylphenyl 2-bromo-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylphenyl 2-bromo-2,2-difluoroacetate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl bromodifluoroacetate: Similar structure but with an ethyl group instead of the 2,6-dimethylphenyl group.
Methyl bromodifluoroacetate: Similar structure but with a methyl group instead of the 2,6-dimethylphenyl group.
2,6-Dimethylphenyl acetate: Lacks the bromine and fluorine substitutions.
Uniqueness
2,6-Dimethylphenyl 2-bromo-2,2-difluoroacetate is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and potential biological activity. The 2,6-dimethylphenyl group also provides steric hindrance, affecting the compound’s interactions with other molecules.
Propiedades
Fórmula molecular |
C10H9BrF2O2 |
|---|---|
Peso molecular |
279.08 g/mol |
Nombre IUPAC |
(2,6-dimethylphenyl) 2-bromo-2,2-difluoroacetate |
InChI |
InChI=1S/C10H9BrF2O2/c1-6-4-3-5-7(2)8(6)15-9(14)10(11,12)13/h3-5H,1-2H3 |
Clave InChI |
TYYFCQFCDBDESO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OC(=O)C(F)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















